3-Chloro-4-phenoxybenzoic acid

Overview

Description

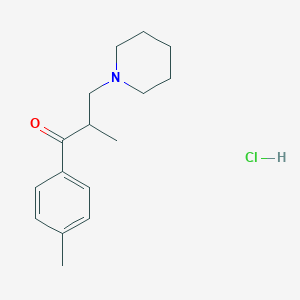

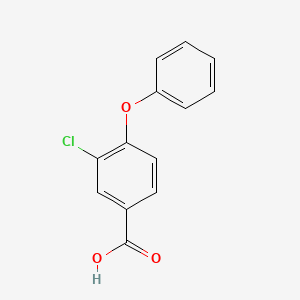

3-Chloro-4-phenoxybenzoic acid (CAS: 74917-55-8) is a halogenated benzoic acid derivative with the molecular formula C₁₃H₉ClO₃ and a molecular weight of 248.67 g/mol . Structurally, it features a chlorine atom at the 3-position and a phenoxy group (–O–C₆H₅) at the 4-position of the benzoic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-phenoxybenzoic acid can be achieved through several methods. One common method involves the Friedel-Crafts acylation reaction. In this process, 4-phenoxybenzoic acid is first chlorinated using thionyl chloride to form 4-phenoxybenzoyl chloride. This intermediate is then reacted with aluminum chloride and chlorine gas to introduce the chlorine atom at the third position, yielding this compound .

Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors and controlled reaction conditions. The process typically includes the use of solvents like dichloromethane and catalysts such as aluminum chloride. The reaction mixture is maintained at specific temperatures and pH levels to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-phenoxybenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium hydroxide are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

3-Chloro-4-phenoxybenzoic acid has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-4-phenoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs of 3-chloro-4-phenoxybenzoic acid, highlighting differences in substituents, molecular properties, and synthesis:

Key Observations:

Substituent Electronic Effects: The phenoxy group in this compound is electron-donating via resonance, contrasting with the electron-withdrawing nitro group in 3-chloro-4-nitrobenzoic acid. This difference impacts acidity (lower pKa for nitro derivatives) and reactivity in electrophilic substitutions .

Steric and Solubility Considerations: The ethoxy group in 3-chloro-4-ethoxy-5-fluorobenzoic acid introduces greater steric hindrance than the phenoxy group, which may hinder binding in catalytic processes . Hydroxyl groups (e.g., 3-chloro-4-hydroxybenzoic acid) improve water solubility due to hydrogen bonding but reduce stability under acidic conditions .

Synthesis and Availability: this compound’s discontinued status contrasts with analogs like 3-chloro-4-fluoro-2-hydroxybenzoic acid, which has optimized synthesis routes with yields exceeding 90% .

Pharmacological and Industrial Relevance

While direct pharmacological data for this compound are scarce, structurally related compounds like caffeic acid (3,4-dihydroxybenzeneacrylic acid) are widely studied for antioxidant and anti-inflammatory properties . The phenoxy group in the target compound may mimic aryl interactions in drug-receptor binding, though its discontinued status implies unresolved challenges in efficacy or toxicity .

Biological Activity

Overview

3-Chloro-4-phenoxybenzoic acid (CAS No. 74917-55-8) is an organic compound notable for its diverse biological activities, particularly in the realms of agriculture and medicine. This compound is a derivative of benzoic acid, characterized by the presence of a chlorine atom at the 3-position and a phenoxy group at the 4-position of the benzene ring. Its molecular formula is .

Enzyme Interactions

Research indicates that this compound interacts with various enzymes, notably cytochrome P450 enzymes (CYP1A2, CYP2C19, and CYP2C9). These interactions can inhibit enzyme activity, impacting drug metabolism and other biochemical pathways .

Cellular Effects

The compound has been shown to influence several cellular processes:

- Cell Signaling : It modulates pathways such as MAPK/ERK, affecting gene expression and cellular responses.

- Metabolic Pathways : Involvement in metabolic processes mediated by cytochrome P450 enzymes leads to biotransformation into various metabolites .

Dosage Effects

Studies on animal models reveal that the biological effects of this compound are dose-dependent:

- Low Doses : Minimal impact on cellular functions.

- High Doses : Significant alterations in cellular processes, including potential liver toxicity and metabolic disruptions .

Antimicrobial Properties

This compound exhibits notable antimicrobial activity. It has been studied for its effectiveness against various pathogens, making it a candidate for further investigation in pharmaceutical applications .

Herbicidal Activity

This compound has demonstrated herbicidal properties, particularly against specific weed species. Its effectiveness in agricultural applications positions it as a valuable tool for weed management .

Case Studies and Research Findings

A selection of studies highlights the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Chloro-4-phenoxybenzoic acid in laboratory settings?

The synthesis typically involves chlorination of 4-phenoxybenzoic acid using chlorine gas (Cl₂) in the presence of FeCl₃ as a catalyst under controlled temperature (60–80°C) . Subsequent purification steps may include recrystallization or column chromatography. Oxidation/reduction reactions (e.g., KMnO₄ for oxidation or LiAlH₄ for reduction) can modify functional groups for downstream applications .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Key methods include:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and aromatic ring integrity.

- HPLC with UV detection for purity assessment (≥95% by area normalization).

- Mass spectrometry (ESI or EI-MS) to verify molecular weight (MW: 248.66 g/mol) .

- Comparative analysis with reference standards from databases like PubChem .

Q. What are the primary research applications of this compound?

- Medicinal chemistry : Intermediate in synthesizing pharmacophores targeting enzymes or receptors (e.g., kinase inhibitors) .

- Agrochemicals : Precursor for herbicides or fungicides due to its halogenated aromatic structure .

- Material science : Building block for polymers with tailored thermal stability .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and reduce byproducts?

- Catalyst screening : Test alternatives to FeCl₃ (e.g., AlCl₃ or ionic liquids) to minimize side reactions .

- Temperature gradients : Use kinetic studies to identify optimal ranges for chlorination (e.g., 70°C for maximal selectivity) .

- AI-driven synthesis planning : Leverage databases like Reaxys to predict feasible one-step routes and reduce multi-step processes .

Q. How do researchers resolve contradictions in reported microbial degradation pathways?

- Enzyme assays : Compare activity of benzoate 1,2-dioxygenase in Pseudomonas sp. strains under varying substrate conditions .

- Isotopic labeling : Track ¹³C-labeled this compound to identify intermediates (e.g., chlorocatechols) and validate pathways .

- Cometabolism studies : Co-administer analogs (e.g., 3,5-dimethylbenzoate) to detect competing degradation routes .

Q. What strategies are used to evaluate bioactivity against specific molecular targets?

- In vitro assays : Screen against enzyme panels (e.g., cytochrome P450 isoforms) using fluorescence-based activity readouts .

- Molecular docking : Model interactions with protein active sites (e.g., COX-2 or EGFR) to predict binding affinity .

- SAR studies : Synthesize derivatives (e.g., replacing chlorine with fluorine) to correlate structural changes with activity .

Q. How does the position of chlorine substituents affect physicochemical properties?

- Comparative synthesis : Prepare analogs like 3-Chloro-4-methylbenzoic acid and 4-Chloro-3-nitrobenzoic acid .

- Property mapping : Measure logP (lipophilicity), pKa (acidity), and solubility in DMSO/water to assess bioavailability .

- Thermal analysis : Use DSC/TGA to compare melting points and stability (e.g., chlorine at position 3 increases thermal degradation resistance) .

Q. Methodological Considerations

Q. How should researchers handle waste containing this compound?

- Segregation : Store halogenated waste separately from non-halogenated byproducts .

- Neutralization : Treat acidic residues with NaOH (1M) before disposal .

- Professional disposal : Collaborate with certified waste management firms to comply with EPA/REACH regulations .

Q. What are best practices for scaling up synthesis while maintaining reproducibility?

- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression .

- DoE (Design of Experiments) : Use factorial designs to optimize parameters (e.g., reagent stoichiometry, mixing speed) .

- Batch-to-batch consistency : Validate purity and yield across ≥3 independent syntheses .

Q. How to address discrepancies in reported biological activity data?

- Assay standardization : Use positive controls (e.g., cisplatin for cytotoxicity) and replicate experiments in triplicate .

- Meta-analysis : Cross-reference data from PubMed, CAS SciFinder, and IUPAC reports to identify consensus trends .

- Crystal structure validation : Resolve target-ligand interactions via X-ray crystallography to confirm mechanistic hypotheses .

Q. Tables for Key Data

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 248.66 g/mol | |

| Melting Point | 185–187°C | |

| logP (Octanol-Water) | 2.8 | |

| Solubility in DMSO | 50 mg/mL |

Properties

IUPAC Name |

3-chloro-4-phenoxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO3/c14-11-8-9(13(15)16)6-7-12(11)17-10-4-2-1-3-5-10/h1-8H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHGHJIYJDMJREN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=C(C=C2)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.